![molecular formula C12H14N2O2 B13589652 3-(Imidazo[1,2-a]pyridin-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13589652.png)
3-(Imidazo[1,2-a]pyridin-2-yl)-2,2-dimethylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Imidazo[1,2-a]pyridin-2-yl)-2,2-dimethylpropanoic acid: is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is known for its diverse biological activities and potential applications in medicinal chemistry. The compound’s unique framework allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions:
. This multistep process can be optimized using various reagents and conditions to improve yield and efficiency.
Industrial Production Methods:
Industrial production of this compound may involve multicomponent reactions, which are advantageous due to their ability to produce a wide range of products while avoiding complex multistage syntheses . These methods are scalable and can be adapted for large-scale production, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the imidazo[1,2-a]pyridine ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry:
In chemistry, 3-(Imidazo[1,2-a]pyridin-2-yl)-2,2-dimethylpropanoic acid is used as a building block for the synthesis of more complex molecules
Biology:
The compound’s biological activity makes it a valuable tool in biological research. It can be used to study enzyme interactions, receptor binding, and other biochemical processes.
Medicine:
In medicine, derivatives of this compound have shown promise as antibacterial, antifungal, antiviral, and anti-inflammatory agents . They are also being investigated for their potential use in treating cancer, cardiovascular diseases, and neurological disorders.
Industry:
In the industrial sector, the compound’s versatility allows it to be used in the development of new materials, catalysts, and other chemical products.
Mechanism of Action
The mechanism of action of 3-(Imidazo[1,2-a]pyridin-2-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure enables it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridin-3-yl-acetic acid
- Imidazo[1,2-a]pyrimidine derivatives
- 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine
Comparison:
Compared to these similar compounds, 3-(Imidazo[1,2-a]pyridin-2-yl)-2,2-dimethylpropanoic acid stands out due to its unique substitution pattern and the presence of the dimethylpropanoic acid moiety. This structural difference can lead to variations in biological activity, making it a distinct and valuable compound for research and development.
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-imidazo[1,2-a]pyridin-2-yl-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,11(15)16)7-9-8-14-6-4-3-5-10(14)13-9/h3-6,8H,7H2,1-2H3,(H,15,16) |
InChI Key |
CCFRZDMZQCMMBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CN2C=CC=CC2=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Dimethyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B13589569.png)

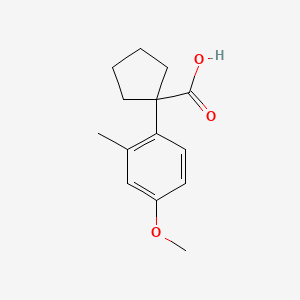
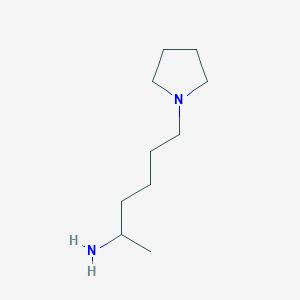
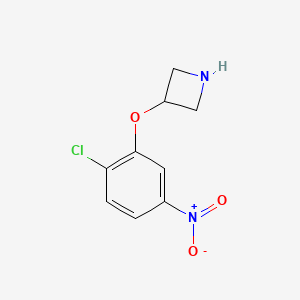

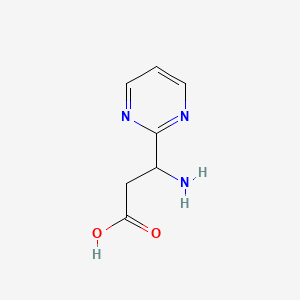
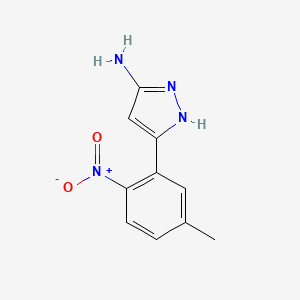
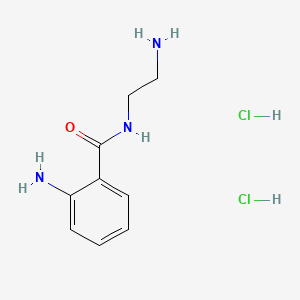
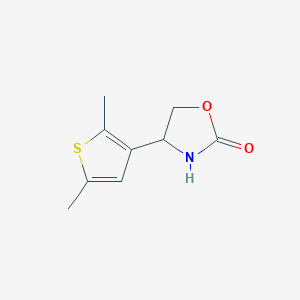
![2-[(4-Methoxyphenyl)methyl]pyrrolidinehydrochloride](/img/structure/B13589619.png)
![4-Ethynyl-2-azabicyclo[2.2.2]octanehydrochloride](/img/structure/B13589620.png)
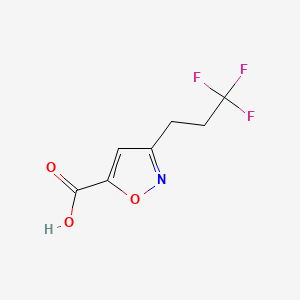
![5-methyl-4-oxo-2H,4H,5H-pyrrolo[3,4-c]pyridine-1-carboxylicacid](/img/structure/B13589645.png)
